molecular formula C18H16F3N5O B2716614 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034417-04-2

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2716614
CAS No.: 2034417-04-2
M. Wt: 375.355
InChI Key: QOTXYCQGBXCZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H16F3N5O and its molecular weight is 375.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogel Formation and Morphology Tuning

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea forms hydrogels in acidic conditions, demonstrating the potential for creating materials with tunable physical properties. The morphology and rheology of these gels can be adjusted by varying the anion identity, which directly affects the gels' elastic storage modulus. This characteristic highlights the compound's utility in designing materials with specific mechanical properties for diverse applications, such as biomedical devices or drug delivery systems (Lloyd & Steed, 2011).

Intramolecular Hydrogen Bonding and Cytosine Complexation

Substituent effects on pyrid-2-yl ureas have been studied, revealing the equilibrium between different conformational isomers and their ability to bind cytosine through intramolecular hydrogen bonding. This property could be leveraged in the design of molecular recognition systems or sensors, as well as in pharmaceutical research for targeting specific biomolecules (Chien et al., 2004).

Microwave-assisted Synthesis of Thiadiazolyl Ureas

A novel method utilizing microwave irradiation for the efficient synthesis of thiadiazolyl urea derivatives has been developed. This technique offers a rapid and convenient approach for creating a wide range of compounds, potentially useful in various fields, including medicinal chemistry and materials science (Li & Chen, 2008).

Anticancer Activity of Aryl-phenyl Urea Derivatives

Diaryl ureas, including variants of the target compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies have identified compounds with significant inhibitory effects, suggesting the potential of such derivatives as new anticancer agents. This research could lead to the development of novel therapies for treating different types of cancer (Feng et al., 2020).

Ion-pair Binding and Metal Coordination

The compound has been utilized in studying ion-pair binding through metal coordination and hydrogen bonding interactions. This application is relevant in the development of metallo-supramolecular assemblies for use in catalysis, environmental remediation, and the synthesis of complex molecular structures (Qureshi et al., 2009).

Properties

IUPAC Name

1-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c1-26-15(9-16(25-26)12-3-2-8-22-10-12)11-23-17(27)24-14-6-4-13(5-7-14)18(19,20)21/h2-10H,11H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTXYCQGBXCZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.